

An In-depth Technical Guide to (Methyl(diphenyl)silyl)formic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Methyl(diphenyl)silyl)formic acid

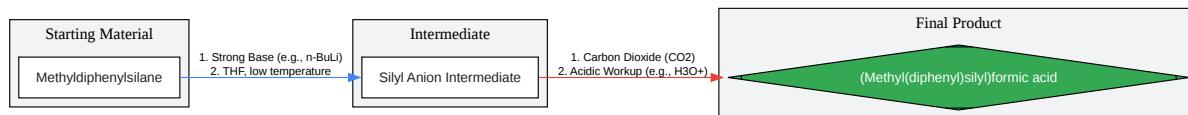
Cat. No.: B3111626

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(Methyl(diphenyl)silyl)formic acid**, a silicon-containing organic compound. While detailed biological studies on this specific molecule are not extensively documented in publicly available literature, this document consolidates the existing chemical and physical data. It also presents a generalized synthetic approach, drawing parallels from established organosilicon chemistry, to facilitate further research and exploration of its potential applications in medicinal chemistry and materials science.

Chemical and Physical Properties


(Methyl(diphenyl)silyl)formic acid, also known as methyldiphenylsilanecarboxylic acid, is a solid compound with the chemical formula C₁₄H₁₄O₂Si.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
CAS Number	18414-58-9	[1] [2] [3] [4]
Molecular Formula	C ₁₄ H ₁₄ O ₂ Si	[1] [5]
Molecular Weight	242.35 g/mol	[5]
Melting Point	133-136 °C	[1]
Purity	Typically available at ≥94%	[1] [4]
InChI Key	JGZJTJGZAGJOOE-UHFFFAOYSA-N	[1]

Synthesis Overview

While specific experimental protocols for the synthesis of **(Methyl(diphenyl)silyl)formic acid** are not readily available in peer-reviewed journals, a plausible synthetic route can be conceptualized based on established methods in organosilicon chemistry. A common method for the preparation of α -silyl carboxylic acids involves the carboxylation of an α -silyl organometallic reagent.

The diagram below illustrates a potential synthetic workflow for obtaining **(Methyl(diphenyl)silyl)formic acid**. This process would likely begin with the metallation of methyldiphenylsilane, followed by a carboxylation step using carbon dioxide.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **(Methyl(diphenyl)silyl)formic acid**.

Experimental Protocol: A Generalized Approach

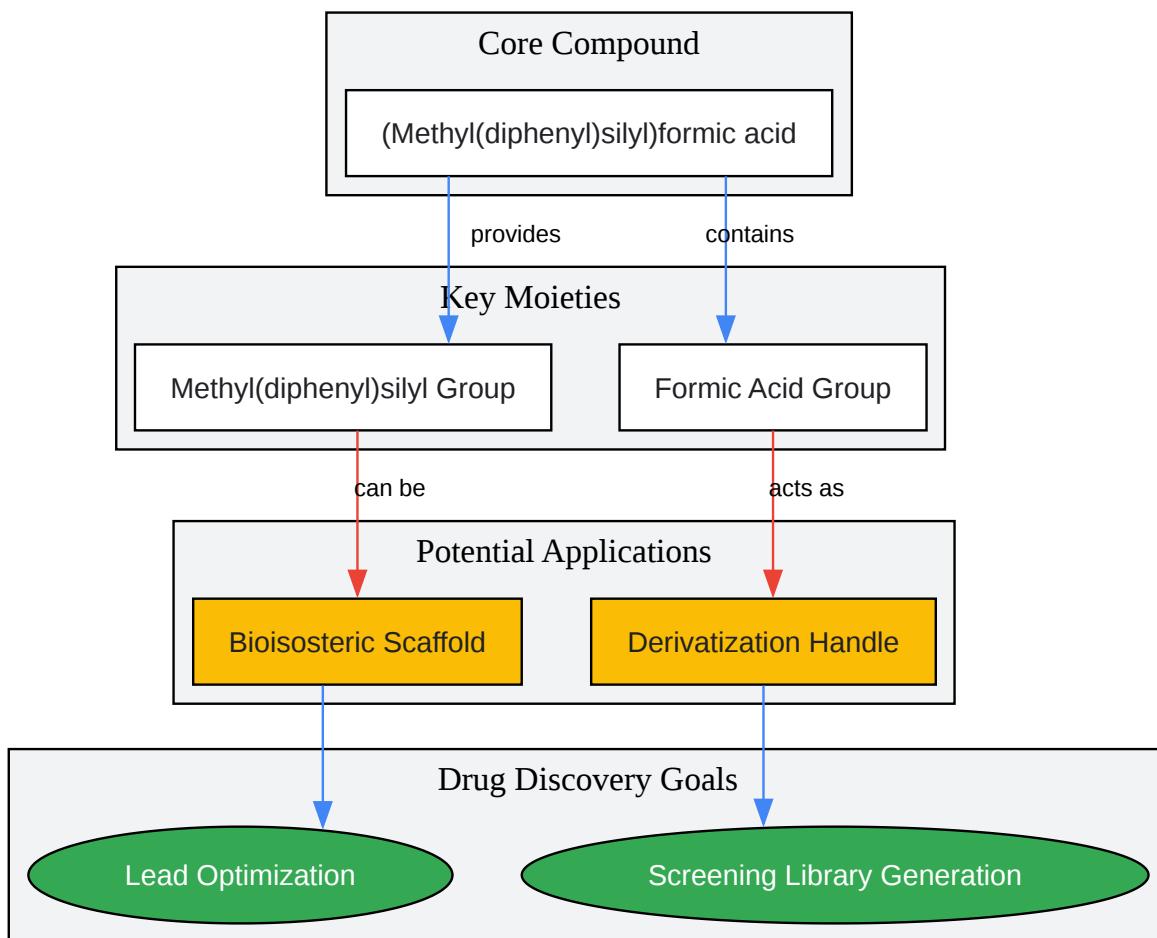
The following is a generalized experimental protocol for the synthesis of **(Methyl(diphenyl)silyl)formic acid** based on the workflow outlined above. This protocol is intended as a starting point for methods development and should be adapted and optimized based on laboratory conditions and safety considerations.

Materials:

- Methyl diphenylsilane
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Dry carbon dioxide (CO₂) gas or dry ice
- Hydrochloric acid (HCl), aqueous solution
- Anhydrous sodium sulfate or magnesium sulfate
- Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a septum is charged with methyl diphenylsilane and anhydrous THF under a nitrogen atmosphere. The solution is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
- **Metallation:** A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of methyl diphenylsilane via the dropping funnel. The reaction mixture is stirred at low temperature for a specified time to ensure the formation of the silyl anion intermediate.
- **Carboxylation:** Dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is allowed to warm to room temperature slowly.


- **Workup:** The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The aqueous layer is extracted several times with an organic solvent such as diethyl ether or ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield **(Methyl(diphenyl)silyl)formic acid**.

Characterization: The final product should be characterized by standard analytical techniques, such as ^1H NMR, ^{13}C NMR, FT-IR spectroscopy, and mass spectrometry, to confirm its identity and purity. The melting point should also be determined and compared to the literature value.

Potential Applications in Drug Development

The incorporation of silicon into organic molecules is a strategy that has been explored in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. The methyl and diphenyl groups on the silicon atom of **(Methyl(diphenyl)silyl)formic acid** provide a combination of lipophilicity and steric bulk.

While no specific biological activity has been reported for this compound, the carboxylic acid moiety provides a handle for further chemical modification, such as amide or ester formation, to create a library of derivatives for screening. The introduction of a methyl group, in general, can influence a molecule's metabolic stability and binding affinity to biological targets.^[6] The logical relationship for considering this compound in a drug discovery program is outlined below.

[Click to download full resolution via product page](#)

Caption: Rationale for exploring **(Methyl(diphenyl)silyl)formic acid** in drug discovery.

This technical guide serves as a foundational resource for researchers interested in **(Methyl(diphenyl)silyl)formic acid**. Further experimental investigation is warranted to fully elucidate its chemical reactivity and potential biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SilaCO - (Methyl(diphenyl)silyl)formic acid | 18414-58-9 [sigmaaldrich.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. SilaCO - (Methyl(diphenyl)silyl)formic acid | 18414-58-9 [chemicalbook.com]
- 4. a2bchem.com [a2bchem.com]
- 5. 1pchem.com [1pchem.com]
- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (Methyl(diphenyl)silyl)formic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3111626#cas-number-for-methyl-diphenyl-silyl-formic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com